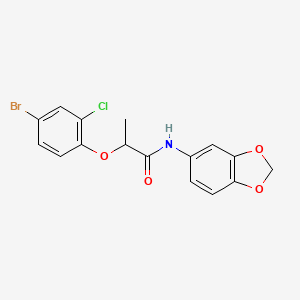![molecular formula C15H16N2O4 B4183605 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide CAS No. 727386-76-7](/img/structure/B4183605.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as BIX-01294, is a small molecule inhibitor that targets the histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with transcriptional repression. BIX-01294 has been shown to inhibit G9a-mediated H3K9 methylation, leading to the upregulation of genes involved in various cellular processes.
Mecanismo De Acción
BIX-01294 works by binding to the SET domain of G9a, which is responsible for the catalytic activity of the enzyme. This binding prevents the enzyme from methylating N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, leading to the upregulation of genes involved in various cellular processes. BIX-01294 has been shown to be selective for G9a, as it does not inhibit other histone lysine methyltransferases.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have various biochemical and physiological effects. For example, BIX-01294 has been shown to upregulate the expression of genes involved in neural differentiation, cell cycle arrest, and apoptosis. BIX-01294 has also been shown to inhibit the growth of cancer cells in vitro and in vivo by upregulating the expression of tumor suppressor genes. However, BIX-01294 has also been shown to have off-target effects, such as the upregulation of genes involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIX-01294 has several advantages for lab experiments. First, it is a small molecule inhibitor that can be easily synthesized and purified. Second, it is selective for G9a, which allows for the specific inhibition of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide methylation. Third, it has been shown to be effective in various cell types and animal models. However, BIX-01294 also has several limitations. First, it has off-target effects that can complicate the interpretation of experimental results. Second, it has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Third, it has not been tested in human clinical trials, which limits its potential for therapeutic use.
Direcciones Futuras
There are several future directions for the use of BIX-01294 in scientific research. First, BIX-01294 could be used to study the role of G9a in other cellular processes, such as DNA repair and chromatin remodeling. Second, BIX-01294 could be used to study the role of G9a in other types of cancer, such as breast and lung cancer. Third, BIX-01294 could be used in combination with other small molecule inhibitors to target multiple signaling pathways in cancer cells. Fourth, BIX-01294 could be modified to improve its solubility and reduce its off-target effects. Finally, BIX-01294 could be tested in human clinical trials to evaluate its potential for therapeutic use.
Aplicaciones Científicas De Investigación
BIX-01294 has been widely used in scientific research to study the role of G9a-mediated N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide methylation in various cellular processes. For example, BIX-01294 has been shown to promote the differentiation of mouse embryonic stem cells into neural progenitor cells by upregulating the expression of neural genes. BIX-01294 has also been used to study the role of G9a in cancer, as G9a is often overexpressed in various types of cancer. BIX-01294 has been shown to inhibit the growth of cancer cells in vitro and in vivo by upregulating the expression of tumor suppressor genes.
Propiedades
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8(11-4-5-12-13(6-11)20-7-19-12)16-15(18)14-9(2)17-21-10(14)3/h4-6,8H,7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMMLVXDYWALMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155990 | |
| Record name | N-[1-(1,3-Benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
727386-76-7 | |
| Record name | N-[1-(1,3-Benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727386-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(1,3-Benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B4183528.png)
![N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4183544.png)

![methyl 5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183565.png)

![N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide](/img/structure/B4183581.png)


![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183599.png)
![5-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4183604.png)



![4-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4183618.png)